3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Overview
Description
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C8H3ClF4O and a molecular weight of 226.56 g/mol . It is a fluorinated building block used in various chemical syntheses and industrial applications. The compound is characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzaldehyde core, making it a versatile intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde typically involves the introduction of chloro, fluoro, and trifluoromethyl groups onto a benzaldehyde ring. One common method is the Friedel-Crafts acylation, followed by halogenation reactions. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including electrophilic aromatic substitution and nucleophilic substitution reactions. The use of advanced techniques such as continuous flow chemistry can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Formation of alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogen exchange reactions, where chlorine or fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogen exchange using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug discovery and development, particularly in designing inhibitors for specific enzymes.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) enhances its reactivity and binding affinity. These groups can participate in hydrogen bonding, van der Waals interactions, and electrostatic interactions with target molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzaldehyde
- 3,5-Bis(trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of chloro, fluoro, and trifluoromethyl groups on the benzaldehyde ring. This unique structure imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZTVIFIFJCNRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352999 | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-02-4 | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261763-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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